molecular formula C9H9ClO4 B13050470 3-(2-Chloro-3-hydroxyphenoxy)propanoic acid

3-(2-Chloro-3-hydroxyphenoxy)propanoic acid

Katalognummer: B13050470
Molekulargewicht: 216.62 g/mol
InChI-Schlüssel: JKETWAIXSMQNBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-hydroxyphenoxy)propanoic acid typically involves the reaction of 2-chloro-3-hydroxyphenol with 3-chloropropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage .

Industrial Production Methods

. These services ensure the compound is manufactured to meet research-grade purity and quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-3-hydroxyphenoxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(2-Chloro-3-hydroxyphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and effects on various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-3-hydroxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s chlorinated phenoxy group allows it to engage in various chemical reactions, potentially affecting enzyme activity and cellular processes . detailed studies on its exact mechanism of action are limited.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Chloro-3-hydroxyphenoxy)propanoic acid is unique due to its specific combination of a chlorinated phenoxy group and a propanoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .

Eigenschaften

Molekularformel

C9H9ClO4

Molekulargewicht

216.62 g/mol

IUPAC-Name

3-(2-chloro-3-hydroxyphenoxy)propanoic acid

InChI

InChI=1S/C9H9ClO4/c10-9-6(11)2-1-3-7(9)14-5-4-8(12)13/h1-3,11H,4-5H2,(H,12,13)

InChI-Schlüssel

JKETWAIXSMQNBI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)OCCC(=O)O)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.